Alloc-Val-Ala-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-5-6-19-12(18)14-9(7(2)3)10(15)13-8(4)11(16)17/h5,7-9H,1,6H2,2-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIWGNGKOQWZSA-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Alloc-Val-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloc-Val-Ala-OH, chemically known as (Allyloxy)carbonyl-L-valyl-L-alanine, is a crucial dipeptide derivative employed in advanced biochemical and pharmaceutical research. Its unique structure, featuring an allyloxycarbonyl (Alloc) protecting group, makes it a valuable building block in the synthesis of complex molecules, most notably antibody-drug conjugates (ADCs).[1][2] The Valine-Alanine dipeptide sequence is specifically designed to be cleaved by the lysosomal protease Cathepsin B, a mechanism that is exploited for targeted drug release in cancer therapy.[1][2][] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound.

Chemical Structure and Properties

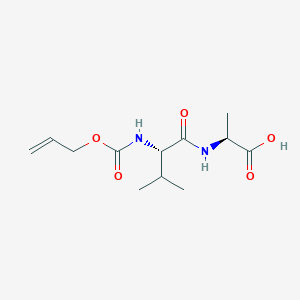

The chemical structure of this compound combines the amino acids L-valine and L-alanine, with the N-terminus of valine protected by an Alloc group. This protecting group is stable under conditions used for the removal of other common protecting groups like piperidine and trifluoroacetic acid (TFA), but can be selectively and mildly removed via palladium-catalyzed allyl transfer.[1][2]

Below is a two-dimensional representation of the this compound structure.

Caption: 2D Chemical Structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 330970-70-2 | [4] |

| Molecular Formula | C12H20N2O5 | [2][4][5] |

| Molecular Weight | 272.30 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥95.0% (by NMR) | [4] |

| Optical Rotation | -39.9° (c=1.00g/100ml in MeOH) | [4] |

| SMILES | [H]--INVALID-LINK--=O)(C(C)C)[H])=O">C@@(C(O)=O)C | [5] |

Experimental Protocols

General Synthesis of Alloc-Protected Dipeptides

Workflow for Alloc-Dipeptide Synthesis

Caption: General workflow for this compound synthesis.

Protocol:

-

N-Protection of L-Valine: L-Valine is reacted with allyl chloroformate in the presence of a base, such as sodium bicarbonate, in a suitable solvent system like dioxane and water to yield N-Alloc-L-valine (Alloc-Val-OH).

-

Esterification of L-Alanine: L-Alanine is converted to its methyl ester hydrochloride by reacting with thionyl chloride in methanol. This protects the carboxylic acid functionality of alanine.

-

Peptide Coupling: Alloc-Val-OH and L-alanine methyl ester hydrochloride are coupled using standard peptide coupling reagents. Common coupling systems include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent such as HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). This reaction forms the dipeptide Alloc-Val-Ala-OMe.

-

Saponification: The methyl ester of the dipeptide is hydrolyzed using a base, such as lithium hydroxide or sodium hydroxide, in a mixture of solvents like tetrahydrofuran (THF) and water to yield the final product, this compound. The product is then purified, typically by chromatography.

Removal of the Alloc Protecting Group

A key utility of the Alloc group is its selective removal under mild conditions that do not affect other common protecting groups.

Protocol:

The Alloc group is typically removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger for the allyl group. Common scavengers include morpholine, dimedone, or a silane like triethylsilane. The reaction is generally carried out in an inert solvent such as dichloromethane (DCM) or DMF.

Applications in Drug Development

This compound is a vital component in the construction of linkers for antibody-drug conjugates (ADCs).[1][2] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.

The dipeptide linker, Val-Ala, is designed to be stable in the bloodstream but is readily cleaved by proteases, such as Cathepsin B, which are often overexpressed in the lysosomes of cancer cells.[1][2] This enzymatic cleavage releases the cytotoxic payload directly inside the target tumor cell, thereby minimizing off-target toxicity.

Logical Relationship in ADC-Mediated Drug Delivery

Caption: Mechanism of action for an ADC with a Val-Ala linker.

This compound is a precursor in the synthesis of these sophisticated linkers. For instance, it is a building block in the synthesis of the linker-payload combination known as Tesirine, which is used in clinical-stage ADCs.[1][2] The Alloc group provides crucial protection during the multi-step synthesis of the complete linker-payload molecule.

Conclusion

This compound is a specialized chemical reagent with significant importance in the field of medicinal chemistry and drug development. Its well-defined structure and the specific properties of the Alloc protecting group and the Val-Ala dipeptide sequence make it an indispensable tool for the synthesis of advanced therapeutics, particularly antibody-drug conjugates. The protocols and data presented in this guide offer a technical foundation for researchers and scientists working with this compound.

References

A Technical Guide to the Physical and Chemical Properties of Alloc-Val-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Alloc-Val-Ala-OH (((Allyloxy)carbonyl)-L-valyl-L-alanine), a critical dipeptide linker used in the development of advanced biotherapeutics. Its primary application is as a building block in the synthesis of antibody-drug conjugates (ADCs), where it functions as a protease-cleavable linker for the targeted release of cytotoxic payloads.[1][2][3] This guide details the molecule's physical and chemical properties, outlines relevant experimental protocols for its synthesis and characterization, and illustrates its role in ADC-mediated drug delivery through logical workflow diagrams.

Core Chemical and Physical Properties

This compound is a synthetic dipeptide composed of L-valine and L-alanine, with its N-terminus protected by an allyloxycarbonyl (Alloc) group.[3] This protecting group is stable under conditions typically used for Fmoc-based solid-phase peptide synthesis (SPPS), such as treatment with piperidine and trifluoroacetic acid (TFA), but can be selectively removed under mild conditions using a palladium catalyst.[1][2][4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below. While specific experimental values for properties like melting point and solubility are not widely published, data from suppliers and related compounds provide a strong reference.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoic acid | N/A |

| Synonyms | ((Allyloxy)carbonyl)-L-valyl-L-alanine | [2][3] |

| CAS Number | 330970-70-2 | [1][2][5] |

| Molecular Formula | C₁₂H₂₀N₂O₅ | [1][2][5] |

| Molecular Weight | 272.30 g/mol | [2][5] |

| Purity | Typically >96% | [5] |

| SMILES | [H]--INVALID-LINK--=O)(C(C)C)[H])=O)(C(O)=O)C | [5] |

| Storage Conditions | Store powder at -20°C for long-term stability (up to 3 years). | [1][2] |

| Shipping Conditions | Typically shipped at ambient temperature. | [1] |

Application in Drug Development

The primary significance of this compound lies in its role as a cleavable linker in the field of antibody-drug conjugates.[1][3] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.

The Val-Ala dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][3][6] Upon internalization of the ADC into a target cancer cell, the linker is cleaved within the lysosome, releasing the active drug payload precisely where it is needed.[6][] This targeted release mechanism is a cornerstone of modern ADC design.

Caption: Logical workflow of an ADC utilizing a Val-Ala cleavable linker.

Experimental Protocols

The following sections describe generalized but detailed protocols relevant to the synthesis, purification, and characterization of this compound.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved using standard Fmoc-based SPPS protocols.

-

Resin Preparation : Start with a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide while preserving the C-terminal carboxylic acid.

-

First Amino Acid Coupling : Couple Fmoc-Ala-OH to the resin. The reaction is typically mediated by a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminus of Alanine using a 20% solution of piperidine in DMF.

-

Second Amino Acid Coupling : Couple Fmoc-Val-OH to the deprotected Alanine on the resin using the same coupling procedure as in step 2.

-

Fmoc Deprotection : Repeat the Fmoc deprotection step to expose the N-terminus of Valine.

-

Alloc Group Installation : React the free N-terminus of the Val-Ala dipeptide with allyl chloroformate in the presence of a base (e.g., DIPEA) to install the Alloc protecting group.

-

Cleavage from Resin : Cleave the this compound peptide from the resin using a mild acidic solution, such as 1-5% TFA in DCM, to ensure the Alloc group remains intact.

-

Isolation : Evaporate the solvent and precipitate the crude product in cold diethyl ether.

Purification via RP-HPLC

Purification of the crude peptide is essential to achieve the high purity required for research and drug development applications.[8]

-

System : A preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system is used.[8]

-

Column : A C18 column is typically selected for peptide separation.[8]

-

Mobile Phase : A gradient system of two solvents is used:

-

Gradient : A linear gradient from low to high concentration of Solvent B is run to elute the peptide from the column. The exact gradient depends on the hydrophobicity of the peptide.

-

Detection : The peptide is detected by UV absorbance, typically at 220 nm.

-

Fraction Collection : Fractions corresponding to the main product peak are collected, pooled, and lyophilized to yield the final purified peptide as a white powder.

Characterization Methods

-

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the identity of the compound by verifying its molecular weight. The expected mass [M+H]⁺ would be approximately 273.3 Da.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the chemical structure. Key expected signals in ¹H NMR include characteristic peaks for the Valine and Alanine side chains, the peptide backbone, and the distinctive allyl protons of the Alloc group.

-

Purity Analysis (Analytical RP-HPLC) : The final purity of the compound is determined using analytical RP-HPLC with UV detection. A single major peak indicates high purity (e.g., >96%).[5]

Alloc Group Deprotection Protocol

A key feature of this compound is the orthogonal removal of the Alloc group.[4]

-

Reaction Setup : Dissolve the Alloc-protected peptide in a suitable solvent (e.g., DCM or DMF).

-

Catalyst and Scavenger : Add a palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the solution.[4][9] A scavenger, such as morpholine or dimedone, is also added to trap the released allyl group.[9]

-

Inert Atmosphere : The reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst.

-

Reaction Time : The mixture is stirred at room temperature for a period ranging from 30 minutes to several hours, with reaction progress monitored by HPLC.[9]

-

Workup : Upon completion, the catalyst is removed, often by precipitation or filtration, and the deprotected peptide is isolated.

References

- 1. This compound, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Alloc-Val-Ala-PAB-OH | CAS: 1343407-91-9 | AxisPharm [axispharm.com]

- 8. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

Alloc-Val-Ala-OH molecular weight and formula

This document provides a concise technical summary of the chemical properties of Alloc-Val-Ala-OH, a dipeptide derivative used in synthetic chemistry. The information is intended to support research and development activities where this molecule is of interest.

Chemical Identity and Properties

This compound, chemically known as ((Allyloxy)carbonyl)-L-valyl-L-alanine, is a dipeptide composed of L-valine and L-alanine.[1][2] The N-terminus of this dipeptide is protected by an allyloxycarbonyl (Alloc) group. This particular structure makes it a valuable building block in the synthesis of more complex molecules, such as the antibody-drug conjugate (ADC) payload, Tesirine.[1][2][3] The Val-Ala peptide bond is specifically designed to be cleaved by the enzyme Cathepsin B.[1][2][3]

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C12H20N2O5[1][2][3][4] |

| Molecular Weight | 272.30 g/mol [1][2] |

| CAS Number | 330970-70-2[1][2][4] |

Structural and Logical Representation

To visualize the constituent components of this compound, the following diagram illustrates the logical relationship between the protecting group and the amino acid residues.

Methodologies for Property Determination

The molecular weight and formula of a well-defined chemical compound like this compound are determined through standard analytical chemistry techniques. These methods are fundamental and do not require elaborate experimental protocols in the context of this guide.

-

Mass Spectrometry: This technique is used to determine the mass-to-charge ratio of the ionized molecule, which directly provides its molecular weight with high accuracy.

-

Elemental Analysis: This method determines the percentage composition of each element (carbon, hydrogen, nitrogen, oxygen) in the compound. The results are used to derive the empirical formula, which is then confirmed as the molecular formula using the molecular weight from mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, NMR spectroscopy confirms the presence and connectivity of all atoms, thereby verifying the molecular formula.

Given that this compound is a known chemical with an established CAS number, its molecular weight and formula are considered definitive and are widely reported in chemical databases and by suppliers.[1][2][3][4] Therefore, detailed experimental protocols for the de novo determination of these properties are not included in this guide.

Signaling Pathways and Biological Context

This compound is a synthetic building block and not a biologically active signaling molecule in itself.[1][2][3] Its relevance to biological pathways comes from its use in the construction of larger molecules, such as antibody-drug conjugates (ADCs). In that context, the Val-Ala dipeptide linker is designed to be cleaved by lysosomal proteases like cathepsins, which are often upregulated in tumor cells. This cleavage releases the cytotoxic payload of the ADC within the target cell. A diagram illustrating this general workflow is provided below.

References

A Comprehensive Technical Guide to N-Alloc-L-valyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Alloc-L-valyl-L-alanine is a dipeptide composed of the amino acids L-valine and L-alanine. The N-terminus of the valine residue is protected by an allyloxycarbonyl (Alloc) group. This protecting group is of significant interest in solid-phase peptide synthesis (SPPS) and solution-phase synthesis due to its unique deprotection conditions.[1][2] The Alloc group is orthogonal to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, meaning it can be selectively removed without affecting these other groups.[2][3] This orthogonality is crucial for the synthesis of complex, cyclic, or modified peptides.[1][4]

Chemical and Physical Properties

Quantitative data for N-Alloc-L-valyl-L-alanine and its constituent parts are summarized in the table below. The properties for the target compound are estimated based on known data for similar N-Alloc protected peptides.

| Property | N-Alloc-L-valyl-L-alanine | N-Alloc-L-valine | L-valyl-L-alanine | L-Valine | L-Alanine |

| Molecular Formula | C₁₄H₂₄N₂O₅ | C₉H₁₅NO₄ | C₈H₁₆N₂O₃ | C₅H₁₁NO₂ | C₃H₇NO₂ |

| Molecular Weight | 300.35 g/mol | 201.22 g/mol | 188.22 g/mol [5] | 117.15 g/mol | 89.09 g/mol |

| Appearance | White to off-white solid (predicted) | White solid | White to light yellow powder | White crystalline powder | White crystalline powder |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM) (predicted) | Soluble in organic solvents | Soluble in water | Soluble in water | Soluble in water |

| CAS Number | Not readily available | 115491-96-8 | 27493-61-4 | 72-18-4 | 56-41-7 |

Synthesis and Experimental Protocols

The synthesis of N-Alloc-L-valyl-L-alanine can be achieved through a two-step process: N-terminal protection of L-valine followed by coupling to L-alanine.

Protocol:

-

Dissolution: Dissolve L-valine in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, for instance, sodium hydroxide or triethylamine, to deprotonate the amino group of L-valine.

-

Protection: Cool the solution in an ice bath and add allyl chloroformate (Alloc-Cl) dropwise while stirring vigorously. The reaction introduces the Alloc protecting group onto the nitrogen atom of L-valine.

-

Work-up: After the reaction is complete, acidify the mixture and extract the N-Alloc-L-valine into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Protocol:

-

Activation: Dissolve N-Alloc-L-valine in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Cool the solution to 0°C and add a coupling reagent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[6][7]

-

Coupling: In a separate flask, dissolve L-alanine methyl ester hydrochloride in the same solvent and add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the salt. Add this solution to the pre-activated N-Alloc-L-valine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid, dilute base, and brine. Dry the organic phase, concentrate it, and purify the resulting N-Alloc-L-valyl-L-alanine methyl ester by column chromatography.

-

Saponification (optional): If the free acid form is desired, the methyl ester can be hydrolyzed using a mild base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidic work-up.

Analytical Characterization

The successful synthesis of N-Alloc-L-valyl-L-alanine can be confirmed using standard analytical techniques. The expected data are summarized below.

| Analytical Method | Expected Results for N-Alloc-L-valyl-L-alanine |

| ¹H NMR | Characteristic peaks for the Alloc group (δ ~5.9 ppm, m, 1H; δ ~5.2-5.3 ppm, m, 2H; δ ~4.5 ppm, d, 2H), valine side chain (isopropyl group), alanine side chain (methyl group), and peptide backbone protons. |

| ¹³C NMR | Resonances corresponding to the carbonyls of the Alloc group and peptide bonds, the olefinic carbons of the allyl group, and the aliphatic carbons of the valine and alanine residues. |

| Mass Spectrometry (ESI-MS) | Expected m/z values for [M+H]⁺ (301.17), [M+Na]⁺ (323.15), and [M+K]⁺ (339.12). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (urethane and amide), and C=C stretching of the allyl group. |

Biological Context and Applications

The dipeptide L-valyl-L-alanine has been studied for its physicochemical properties, including its interaction with organic vapors.[8] As a building block, N-Alloc-L-valyl-L-alanine is primarily of interest in the chemical synthesis of more complex peptides. The Alloc protecting group provides an orthogonal strategy in peptide synthesis, which is particularly valuable for:

-

Synthesis of Cyclic Peptides: The Alloc group can protect a side chain amine (e.g., in lysine) or the N-terminus while the peptide is elongated using Fmoc or Boc chemistry. Selective deprotection of the Alloc group then allows for on-resin cyclization.[4]

-

Synthesis of Branched or Modified Peptides: The orthogonality of the Alloc group enables the selective deprotection and subsequent modification of specific sites within a peptide sequence.[3]

-

Segment Condensation: Protected peptide fragments can be synthesized and then coupled together to create larger proteins. The Alloc group can be used to protect the N-terminus of one fragment during the coupling reaction.

Diagrams

Caption: Synthetic workflow for N-Alloc-L-valyl-L-alanine.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Val-Ala | C8H16N2O3 | CID 6992638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Introduction: The Core of Controlled Drug Release

An In-depth Technical Guide to Enzymatically Cleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

Enzymatically cleavable linkers are a cornerstone of modern targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs).[][2] These sophisticated chemical bridges connect a potent cytotoxic payload to a targeting moiety, such as a monoclonal antibody, ensuring the drug remains inactive and stable in systemic circulation.[][][4] Their primary function is to facilitate highly selective drug release only within the target tissues or cells that overexpress specific enzymes, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[][5]

The fundamental mechanism relies on the differential enzymatic environment between the bloodstream and the target site, most often the lysosome of a cancer cell.[][4][6] After the ADC binds to its target antigen on a cancer cell surface, it is internalized and trafficked to the lysosome.[7] Inside this acidic organelle, resident enzymes recognize and cleave specific sequences within the linker, liberating the cytotoxic payload to exert its cell-killing effect.[4][6] This controlled release mechanism gives enzymatically cleavable linkers a significant advantage over non-cleavable linkers, which rely on full antibody degradation, and chemically labile linkers (e.g., acid-sensitive or disulfide-based), which can be less stable in circulation.[2][5][8][9]

Core Types of Enzymatically Cleavable Linkers

The design of an effective ADC hinges on the selection of an appropriate linker. Several classes of enzyme-labile linkers have been developed, each exploiting a different family of enzymes for payload release.

Peptide Linkers

Peptide linkers are the most widely used class in clinically approved and investigational ADCs.[9][10][11] They are designed to be substrates for lysosomal proteases, such as Cathepsin B, which are often overexpressed in cancer cells.[5][6][9][]

-

Valine-Citrulline (Val-Cit): This dipeptide is the most successful and popular enzymatic cleavage sequence.[2][5][10] It is recognized and efficiently cleaved by Cathepsin B.[][13] To ensure the release of an unmodified drug, the Val-Cit motif is commonly paired with a self-immolative spacer, p-aminobenzyl carbamate (PABC).[][2][7] Following enzymatic cleavage of the peptide bond, the PABC spacer undergoes a 1,6-elimination reaction, releasing carbon dioxide and the free drug.[2][8] Despite its success, the Val-Cit linker can exhibit instability in rodent plasma and its hydrophobic nature can lead to ADC aggregation.[14][15][16]

-

Valine-Alanine (Val-Ala): As an alternative to Val-Cit, the Val-Ala dipeptide also serves as a substrate for Cathepsin B.[6][] It offers higher hydrophilicity, which can be advantageous when working with highly lipophilic payloads, potentially reducing aggregation and allowing for higher drug-to-antibody ratios (DARs).[6]

-

Glycine-Glycine-Phenylalanine-Glycine (Gly-Gly-Phe-Gly): This tetrapeptide linker is utilized in the approved ADC Enhertu and is noted for its high stability in the bloodstream.[6][]

-

Other Peptide Sequences: Dipeptides such as Phenylalanine-Lysine (Phe-Lys) are also employed and are cleavable by lysosomal proteases.[2][7][9]

β-Glucuronide Linkers

This class of linkers leverages the activity of β-glucuronidase (GUSB), an enzyme abundant in lysosomes and also found in the microenvironment of some solid tumors.[][6][18][19]

The linker consists of a glucuronic acid sugar moiety connected to a self-immolative spacer.[2] Upon cleavage of the glycosidic bond by GUSB, the spacer is triggered to release the active drug.[18] Key advantages of β-glucuronide linkers include:

-

High Stability: They demonstrate excellent stability in plasma. For instance, a β-glucuronide-MMAF drug-linker showed an extrapolated half-life of 81 days in rat plasma.[20][21]

-

Hydrophilicity: The sugar moiety imparts high water solubility, which can significantly reduce the tendency for ADCs with hydrophobic drugs to aggregate.[18][19]

-

Efficacy: ADCs using this linker system have shown potent in vitro and in vivo activity.[20][21][22]

β-Galactosidase-Cleavable Linkers

Similar to the glucuronide system, these linkers are cleaved by a glycosidase—in this case, β-galactosidase.[5][] This enzyme is also overexpressed in certain tumor types and is typically confined to the lysosome.[6][][24] A key distinction is that β-galactosidase is generally present only within the lysosome, whereas β-glucuronidase can also be found in the tumor microenvironment, potentially offering a different release profile.[][6][]

Sulfatase-Cleavable Linkers

A more recent innovation involves linkers containing an aryl sulfate ester.[25] These linkers are cleaved by a family of lysosomal sulfatase enzymes that are highly active within the lysosome but have low activity in plasma.[15][] This approach offers several benefits:

-

Exceptional Stability: They exhibit high stability in both human and mouse plasma, overcoming a key limitation of some peptide linkers in preclinical rodent models.[15][25][][27]

-

High Solubility: The charged sulfate group makes these linkers highly water-soluble, facilitating the conjugation of lipophilic payloads.[25][27]

-

Tunable Release: The rate of enzymatic cleavage can be modulated by making chemical modifications to the aryl ring structure.[25]

-

Dual-Enzyme Systems: Researchers have developed dual-enzyme cleavable linkers, such as a 3-O-sulfo-β-galactose linker that requires sequential cleavage by both arylsulfatase A and β-galactosidase, potentially offering even greater lysosomal selectivity.[][28]

Quantitative Data Summary

The selection of a linker is driven by quantitative data on its stability, efficacy, and physicochemical properties.

Table 1: Comparison of Major Enzymatically Cleavable Linker Types

| Linker Type | Cleaving Enzyme(s) | Common Sequence / Moiety | Key Characteristics |

| Peptide | Cathepsin B, other proteases | Val-Cit, Val-Ala, Phe-Lys, Gly-Gly-Phe-Gly | Most widely used; stability can vary; may be hydrophobic.[9][10][] |

| β-Glucuronide | β-Glucuronidase (GUSB) | Glucuronic acid | High plasma stability; hydrophilic, reduces aggregation.[18][19] |

| β-Galactosidase | β-Galactosidase | β-Galactoside | High lysosomal specificity; hydrophilic.[6][] |

| Sulfatase | Arylsulfatases | Aryl sulfate ester | Excellent stability in human & mouse plasma; highly soluble.[15][][27] |

Table 2: Selected Quantitative Performance Data

| Linker System | ADC Construct / Drug-Linker | Parameter | Value | Source(s) |

| β-Glucuronide | cAC10-MMAE | Efficacy (in vivo) | Cures in all animals at ≥0.5 mg/kg dose | [20][21] |

| β-Glucuronide | MMAF Drug-Linker | Plasma Stability (rat) | Extrapolated Half-life: 81 days | [20][21] |

| Peptide (Val-Ala) | N/A | DAR Achievement | Up to 7.4 with limited aggregation (<10%) | [6] |

| Tandem (Glucuronide-Peptide) | Anti-CD79b-MMAE | Stability (vs. Vedotin) | Dramatically improved tolerability and payload retention in vivo | [29] |

| Sulfatase (OHPAS) | Trastuzumab-Payload | Stability (vs. Val-Cit) | Stable in mouse plasma where Val-Cit was unstable | [30] |

Mandatory Visualizations

Caption: General mechanism of ADC action with an enzymatically cleavable linker.

Caption: Logical relationships between linker types and their cleaving enzymes.

Caption: Experimental workflow for assessing ADC in vitro plasma stability.

Experimental Protocols

Detailed and reproducible protocols are critical for evaluating and comparing different linker technologies.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of an ADC in a biological matrix, measuring premature payload release.[31][32]

Objective: To determine the half-life of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.

Materials:

-

Test ADC

-

Control non-cleavable ADC

-

Pooled human or mouse plasma (sodium heparin anticoagulant)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein A or Protein G affinity resin

-

LC-MS system (e.g., qTOF)

-

Incubator at 37°C

Methodology:

-

Spike the test ADC into pre-warmed plasma to a final concentration of ~100 µg/mL.

-

Incubate the mixture in a temperature-controlled shaker at 37°C.

-

At specified time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma/ADC mixture.

-

Immediately quench any enzymatic activity by diluting the sample in 10 volumes of ice-cold PBS.[32]

-

Load the diluted sample onto a pre-equilibrated Protein A/G spin column to capture the ADC.[32]

-

Wash the column with PBS to remove unbound plasma proteins.

-

Elute the ADC from the resin using a low-pH elution buffer (e.g., glycine-HCl, pH 2.5) and immediately neutralize with a Tris-based buffer.

-

Analyze the eluted ADC samples using LC-MS under denaturing conditions to determine the average DAR.

-

Plot the average DAR versus time and fit the data to a first-order decay model to calculate the ADC half-life in plasma.

Protocol 2: In Vitro Enzymatic Cleavage Assay

This protocol evaluates the susceptibility of a linker to cleavage by a specific purified enzyme.

Objective: To quantify the rate of payload release from a linker-drug conjugate in the presence of a target enzyme (e.g., Cathepsin B).

Materials:

-

Linker-payload conjugate (e.g., Val-Cit-PABC-MMAE)

-

Purified recombinant human enzyme (e.g., Cathepsin B)

-

Assay buffer specific to the enzyme (e.g., sodium acetate buffer, pH 5.0, containing DTT for Cathepsin B)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Methodology:

-

Prepare a reaction mixture containing the linker-payload conjugate at a known concentration (e.g., 10 µM) in the appropriate assay buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding the purified enzyme (e.g., Cathepsin B) to a final concentration of ~100 nM.

-

Incubate the reaction at 37°C.

-

At various time points, withdraw aliquots and immediately quench the reaction by adding 3-4 volumes of cold quenching solution.[32]

-

Centrifuge the samples to precipitate the enzyme.

-

Analyze the supernatant using a calibrated LC-MS/MS method to quantify the concentration of the released payload.[32]

-

Plot the concentration of the released payload against time to determine the initial rate of cleavage.

Protocol 3: In Vitro Cell Cytotoxicity (IC₅₀) Assay

This assay determines the potency of an ADC against antigen-positive cancer cell lines.

Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of an ADC.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

Test ADC, control antibody, and free payload drug

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Plate reader (luminometer or fluorometer)

Methodology:

-

Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test ADC, control antibody, and free drug in complete medium.

-

Remove the old medium from the cells and add the diluted test articles.[32] Include vehicle-only wells as a negative control.

-

Incubate the plates for 96-120 hours at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Normalize the data to the vehicle control (100% viability) and plot cell viability against the logarithm of the ADC concentration.

-

Fit the data to a four-parameter logistic regression model to determine the IC₅₀ value.[32]

Conclusion

The selection and design of enzymatically cleavable linkers are of paramount importance for the development of safe and effective ADCs.[32] Linker technology has evolved significantly, moving from early dipeptide systems to highly stable and soluble sulfatase- and glucuronide-based platforms. A deep understanding of the various cleavage mechanisms, combined with robust in vitro and in vivo characterization using standardized protocols, is essential for optimizing the stability, targeted payload release, and overall therapeutic window of these powerful cancer therapies.[32] Future innovations, such as dual-enzyme cleavable systems, will continue to refine the precision of targeted drug delivery.

References

- 2. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 4. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 7. Peptide Linkers - Creative Biolabs [creativebiolabs.net]

- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 13. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 19. mdpi.com [mdpi.com]

- 20. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. β-Glucuronide Linkers | BroadPharm [broadpharm.com]

- 24. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 25. Sulfatase-cleavable linkers for antibody-drug conjugates (ADCs) [morressier.com]

- 27. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]

- 28. A dual-enzyme cleavable linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00957E [pubs.rsc.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

Alloc-Val-Ala-OH in Antibody-Drug Conjugate Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Alloc-Val-Ala-OH as a core component of linkers in antibody-drug conjugates (ADCs). We will delve into its synthesis, conjugation to payloads and antibodies, mechanism of action, and the critical parameters influencing its efficacy and stability. This guide consolidates key quantitative data, provides detailed experimental protocols, and visualizes complex biological and chemical processes to support researchers in the design and development of next-generation ADCs.

Introduction to this compound in ADC Linkers

The linker is a critical component of an ADC, bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its properties significantly influence the ADC's stability, pharmacokinetics, efficacy, and safety profile. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon internalization into target tumor cells. The this compound linker component belongs to the class of dipeptide linkers, which are cleaved by specific lysosomal proteases, most notably Cathepsin B, an enzyme often upregulated in the tumor microenvironment.

The this compound moiety offers several advantages:

-

Enzymatic Cleavage: The valine-alanine (Val-Ala) dipeptide is specifically recognized and cleaved by Cathepsin B, ensuring targeted payload release within the lysosome.

-

Orthogonal Protection: The allyloxycarbonyl (Alloc) protecting group on the valine residue is stable during the synthesis and conjugation process but can be selectively removed under mild conditions, allowing for controlled and site-specific conjugation.

-

Versatility: This linker component can be coupled with a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), to ensure the efficient and traceless release of the unmodified cytotoxic payload.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of Val-Ala linkers in ADCs. Direct quantitative data for this compound specifically is often proprietary; therefore, data for Val-Ala and the closely related Val-Cit linkers are presented for comparative purposes.

Table 1: Comparative Aggregation of ADCs with Val-Ala and Val-Cit Linkers

| Linker Type | Payload | Average Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference |

| Val-Ala | PBD Dimer | ~7.4 | < 10% | [1] |

| Val-Cit | PBD Dimer | High DAR | Prone to aggregation | [1] |

| Val-Ala | MMAE | ~7 | No obvious increase in dimeric peak | [2] |

| Val-Cit | MMAE | ~7 | 1.80% | [2] |

Table 2: Comparative Plasma Stability of Dipeptide Linkers

| Linker Type | Species | Stability | Key Enzyme | Reference |

| Val-Cit | Human | High | - | [3][4] |

| Val-Cit | Mouse | Low | Carboxylesterase 1c (Ces1c) | [2][3] |

| Val-Ala | Mouse | Improved stability compared to Val-Cit | Carboxylesterase 1c (Ces1c) | [2] |

| EVCit (Glutamic acid-Val-Cit) | Mouse | High | Resistant to Ces1c | [3][4] |

Table 3: Cathepsin B Cleavage Efficiency

| Dipeptide Substrate | Relative Cleavage Rate | Reference |

| Val-Cit | 100% | Inferred from multiple sources |

| Val-Ala | Slower than Val-Cit | Qualitative descriptions in literature |

| Phe-Lys | Similar to Val-Cit | Inferred from multiple sources |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and evaluation of this compound based ADC linkers.

Synthesis of Alloc-Val-Ala-PAB-Payload

A general synthetic route involves the coupling of this compound to a p-aminobenzyl alcohol (PAB) spacer, followed by activation and conjugation to the payload (e.g., MMAE).

Materials:

-

This compound

-

p-Aminobenzyl alcohol (PAB-OH)

-

Payload with a reactive handle (e.g., MMAE)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Activating agent for PAB-OH (e.g., p-nitrophenyl chloroformate)

Procedure:

-

Coupling of this compound to PAB-OH:

-

Dissolve this compound and PAB-OH in DMF.

-

Add HATU, HOBt, and DIPEA to the solution.

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Purify the product (Alloc-Val-Ala-PAB-OH) by chromatography.

-

-

Activation of the PAB hydroxyl group:

-

Dissolve Alloc-Val-Ala-PAB-OH in a suitable solvent (e.g., DCM).

-

Add a base (e.g., pyridine) followed by p-nitrophenyl chloroformate.

-

Stir the reaction until the formation of the activated carbonate is complete.

-

Purify the activated linker.

-

-

Conjugation to the payload:

-

Dissolve the activated linker and the payload (e.g., MMAE) in a suitable solvent (e.g., DMF).

-

Add a base (e.g., DIPEA) to facilitate the reaction.

-

Stir until the conjugation is complete (monitor by LC-MS).

-

Purify the final drug-linker construct (Alloc-Val-Ala-PAB-Payload) by chromatography.

-

Antibody Conjugation

This protocol describes the conjugation of the drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP or DTT)

-

Alloc-Val-Ala-PAB-Payload with a maleimide handle

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Drug-Linker Conjugation:

-

Add the maleimide-activated Alloc-Val-Ala-PAB-Payload to the reduced antibody solution. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR).

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Quenching:

-

Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography to remove excess drug-linker and other reagents.

-

-

Characterization:

-

Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[]

-

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

-

ADC sample

-

Human and mouse plasma

-

Incubator at 37°C

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Dilute the ADC to a final concentration of 1 mg/mL in human and mouse plasma.

-

Incubate the samples at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

-

Sample Preparation:

-

At each time point, quench the reaction by adding cold acetonitrile.

-

Centrifuge the samples to precipitate plasma proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

The stability is often reported as the percentage of intact ADC remaining over time.

-

Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from the ADC upon incubation with Cathepsin B.

Materials:

-

ADC sample

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the ADC in the assay buffer.

-

Initiate the reaction by adding Cathepsin B.

-

Incubate the mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Sample Preparation:

-

Quench the reaction in each aliquot with cold acetonitrile.

-

Centrifuge to remove precipitated proteins.

-

Collect the supernatant.

-

-

Analysis:

-

Quantify the released payload in the supernatant using LC-MS/MS.

-

Plot the concentration of the released payload against time to determine the cleavage kinetics.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the application of this compound in ADC linkers.

ADC Intracellular Trafficking and Payload Release

Caption: ADC intracellular trafficking and payload release pathway.

Experimental Workflow for ADC Synthesis and Characterization

Caption: Experimental workflow for ADC synthesis and characterization.

Mechanism of Linker Cleavage and Payload Release

References

- 1. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Val-Ala Cathepsin B Cleavage Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Valine-Alanine (Val-Ala) dipeptide as a cleavage site for the lysosomal cysteine protease, Cathepsin B. It delves into the enzyme's substrate specificity, the application of the Val-Ala linker in therapeutic contexts, particularly Antibody-Drug Conjugates (ADCs), and detailed experimental protocols for assessing cleavage events.

Introduction to Cathepsin B and the Val-Ala Substrate

Cathepsin B is a lysosomal cysteine protease integral to intracellular protein degradation and turnover.[1] While its primary location is within the acidic environment of lysosomes, its expression and activity are often upregulated and secreted by tumor cells, implicating it in cancer progression, invasion, and metastasis.[1][] This differential expression makes Cathepsin B an attractive target for designing tumor-activated prodrugs and, most notably, cleavable linkers for Antibody-Drug Conjugates (ADCs).[]

Among the various peptide sequences utilized as Cathepsin B substrates, the dipeptide Val-Ala is a widely used motif.[3] Its utility stems from a balance of stability in systemic circulation and efficient cleavage within the lysosomal compartment of target cancer cells. This guide explores the molecular underpinnings of this specificity and the methodologies used to characterize it.

Cathepsin B Substrate Specificity

Cathepsin B exhibits unique dual enzymatic activity as both an endopeptidase, cleaving internal peptide bonds, and a C-terminal dipeptidyl carboxypeptidase, removing dipeptides from the C-terminus of proteins.[4] This latter function is governed by a 20-amino acid "occluding loop" that restricts the active site, creating a pocket that preferentially accommodates two residues.[4]

The specificity of Cathepsin B is determined by the amino acid residues at positions P1 and P2, located N-terminal to the scissile bond.

-

P2 Subsite : There is a strong preference for hydrophobic, lipophilic residues at the P2 position.[3] Valine (Val) is a highly favored residue at this subsite, contributing to enhanced plasma stability of the linker.[3][5][6][7]

-

P1 Subsite : The S1 subsite preferentially accepts basic amino acids like Arginine (Arg) and Lysine (Lys).[5][8] However, for ADC applications, hydrophilic residues such as Citrulline (Cit) and Alanine (Ala) are also efficiently cleaved.[][3] While Val-Cit is the most common dipeptide linker in clinical-stage ADCs, Val-Ala is also extensively used and has shown advantages, such as reduced aggregation in high drug-to-antibody ratio (DAR) constructs.[3]

The Val-Ala Linker in Antibody-Drug Conjugates (ADCs)

The Val-Ala dipeptide is a cornerstone of ADC linker technology. In this design, a potent cytotoxic payload is attached to a tumor-targeting monoclonal antibody via a linker containing the Val-Ala sequence. The mechanism relies on the physiological differences between the bloodstream and the intracellular environment of a cancer cell.

The general workflow is as follows:

-

Circulation : The ADC circulates systemically, where the linker remains stable in the neutral pH of the blood.[9]

-

Targeting & Internalization : The antibody component of the ADC binds to a specific antigen overexpressed on the surface of a cancer cell, leading to the internalization of the entire ADC complex into an endosome.

-

Lysosomal Trafficking : The endosome fuses with a lysosome.

-

Cleavage & Payload Release : Inside the lysosome, the high concentration of Cathepsin B and the acidic environment facilitate the enzymatic cleavage of the peptide bond between Valine and Alanine. This cleavage often triggers a self-immolative cascade in an adjacent spacer molecule (like p-aminobenzyl carbamate, PABC), leading to the release of the active cytotoxic drug inside the target cell.[][9]

Quantitative Analysis of Cathepsin B Activity

Determining the kinetic parameters of substrate cleavage is crucial for linker design and optimization. While specific kinetic data for the Val-Ala dipeptide is not prominently available in peer-reviewed literature, data from analogous fluorogenic substrates demonstrate how Cathepsin B activity is quantified. These substrates, such as Z-Arg-Arg-AMC or Z-Phe-Arg-AMC, are often used as benchmarks.[5][6] A more recently developed substrate, Z-Nle-Lys-Arg-AMC, has shown high specificity and activity over a broad pH range.[5][6]

The table below summarizes kinetic data for these commonly used substrates, providing a comparative framework for understanding Cathepsin B's catalytic efficiency.

| Substrate | pH | kcat/Km (M⁻¹s⁻¹) | Source |

| Z-Nle-Lys-Arg-AMC | 4.6 | 1,000,000 | [5][6] |

| Z-Nle-Lys-Arg-AMC | 7.2 | 710,000 | [5][6] |

| Z-Arg-Arg-AMC | 4.6 | 230,000 | [5][6] |

| Z-Arg-Arg-AMC | 7.2 | 100,000 | [5][6] |

| Z-Phe-Arg-AMC | 4.6 | 210,000 | [5][6] |

| Z-Phe-Arg-AMC | 7.2 | 110,000 | [5][6] |

Experimental Protocols for Determining Cleavage

Two primary methods are employed to identify and characterize Cathepsin B cleavage sites: fluorogenic substrate assays for quantifying activity and mass spectrometry-based methods for unbiased site identification.

Protocol: Fluorogenic Substrate Cleavage Assay

This assay measures enzymatic activity by monitoring the increase in fluorescence that occurs when Cathepsin B cleaves a peptide sequence from a quenched fluorophore, such as 7-amino-4-methylcoumarin (AMC).[1]

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic Peptide Substrate (e.g., Z-Val-Ala-AMC)

-

Assay Buffer: 25 mM MES, pH 5.0[1]

-

Activation Buffer: Assay Buffer with 5 mM Dithiothreitol (DTT), prepared fresh.[1]

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC)

Methodology:

-

Enzyme Activation : Incubate a stock solution of recombinant Cathepsin B in Activation Buffer for 15 minutes at room temperature. This step is critical as the DTT reduces the active site cysteine.[1]

-

Reaction Setup : Add 50 µL of the activated and diluted Cathepsin B solution to the wells of the 96-well plate. Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.[1]

-

Initiation : To start the reaction, add 50 µL of the substrate working solution (diluted in Assay Buffer) to each well.[1]

-

Measurement : Immediately place the plate in a fluorescence reader and measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes).

-

Data Analysis : Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot after subtracting the background fluorescence from the substrate blank.[1]

Protocol: Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)

MSP-MS is a powerful, unbiased technique to determine the cleavage site preferences of a protease by incubating it with a complex library of peptides.[5][10]

Materials:

-

Recombinant Cathepsin B

-

Defined peptide library (e.g., 228 14-mer peptides)[10]

-

Reaction Buffer (e.g., 40 mM citrate phosphate, pH 4.6 or 7.2)[11]

-

Quenching solution (e.g., formic acid)

-

LC-MS/MS system

Methodology:

-

Reaction Incubation : Incubate Cathepsin B with the peptide library at the desired pH (e.g., acidic pH 4.6 to mimic lysosomes and neutral pH 7.2 for comparison) for a defined time (e.g., 15-60 minutes).[10] Include a control sample with heat-denatured enzyme.

-

Quenching : Stop the enzymatic reaction by adding a quenching solution to acidify the sample and denature the enzyme.

-

LC-MS/MS Analysis : Analyze the resulting peptide fragments using nano-liquid chromatography coupled to tandem mass spectrometry (nano-LC-MS/MS).[5][6]

-

Data Analysis : Identify the cleaved peptide products by searching the MS/MS spectra against the known sequences of the peptide library.

-

Cleavage Site Mapping : Quantify the abundance of each cleavage product to determine the frequency of amino acids at each position (P4 to P4') surrounding the scissile bond, thereby generating a cleavage specificity profile or "iceLogo".[10][11]

Conclusion

The Valine-Alanine dipeptide is a well-established and effective cleavage site for Cathepsin B, finding significant application in the design of stimuli-responsive therapeutics like ADCs. Its efficacy is rooted in the inherent substrate preferences of Cathepsin B, particularly for a hydrophobic residue at the P2 position. The combination of its stability in circulation and susceptibility to cleavage in the lysosomal environment makes the Val-Ala linker a critical tool for targeted drug delivery. The experimental protocols detailed herein provide robust frameworks for quantifying the activity and elucidating the specificity of Cathepsin B, enabling the continued refinement and development of next-generation targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 4. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00224K [pubs.rsc.org]

- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. escholarship.org [escholarship.org]

- 8. Cathepsin B carboxydipeptidase specificity analysis using internally quenched fluorescent peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway for Alloc-Val-Ala-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for Alloc-Val-Ala-OH, a valuable dipeptide linker utilized in the development of antibody-drug conjugates (ADCs).[1] The synthesis involves a three-step solution-phase approach, commencing with the protection of L-valine, followed by peptide coupling with L-alanine methyl ester, and culminating in the saponification of the resulting dipeptide ester. This guide details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through the following sequential reactions:

-

N-protection of L-Valine: The amino group of L-valine is protected with an allyloxycarbonyl (Alloc) group to prevent unwanted side reactions during the subsequent peptide coupling step.

-

Peptide Coupling: The N-protected Alloc-L-valine (Alloc-Val-OH) is coupled with the methyl ester of L-alanine (Ala-OMe) to form the dipeptide, Alloc-Val-Ala-OMe.

-

Saponification: The methyl ester of the dipeptide is hydrolyzed to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of N-Allyloxycarbonyl-L-valine (Alloc-Val-OH)

This procedure outlines the protection of the amino group of L-valine using allyl chloroformate.

Materials:

-

L-Valine

-

Allyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

A solution of L-valine (1.0 eq) in 2 M NaOH (2.0 eq) is prepared and cooled to 0 °C in an ice bath.

-

Allyl chloroformate (1.1 eq) and a solution of sodium bicarbonate (1.2 eq) in water are added dropwise and simultaneously to the cooled valine solution over 30 minutes, ensuring the pH is maintained between 8 and 9.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

-

The aqueous layer is washed with diethyl ether (2 x 50 mL).

-

The aqueous phase is then acidified to a pH of 2 with 2 M HCl and extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield Alloc-Val-OH as a colorless oil.

Step 2: Synthesis of Alloc-Val-Ala-OMe

This step involves the coupling of Alloc-Val-OH with L-alanine methyl ester hydrochloride using a carbodiimide coupling agent.

Materials:

-

Alloc-Val-OH

-

L-Alanine methyl ester hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alloc-Val-OH (1.0 eq), L-alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.0 eq) are dissolved in anhydrous DCM.

-

The solution is cooled to 0 °C, and DIPEA (1.0 eq) is added, followed by the portion-wise addition of EDC·HCl (1.1 eq).

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.

-

The reaction mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL), 1 M HCl (2 x 50 mL), and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford Alloc-Val-Ala-OMe.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

-

Alloc-Val-Ala-OMe

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Alloc-Val-Ala-OMe (1.0 eq) is dissolved in a mixture of THF and water.

-

The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (1.5 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

The THF is removed under reduced pressure, and the remaining aqueous solution is acidified to pH 3 with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are indicative and may vary based on reaction scale and purification efficiency.

| Step | Reactant 1 (eq) | Reactant 2 (eq) | Reagent (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1. N-Protection of Valine | L-Valine (1.0) | Allyl Chloroformate (1.1) | NaHCO₃ (1.2) | Water | 0 to RT | 4 | ~90 |

| 2. Peptide Coupling | Alloc-Val-OH (1.0) | Ala-OMe·HCl (1.0) | EDC·HCl (1.1), HOBt (1.0), DIPEA (1.0) | DCM | 0 to RT | 12-16 | ~85 |

| 3. Saponification | Alloc-Val-Ala-OMe (1.0) | LiOH (1.5) | - | THF/Water | 0 to RT | 2-4 | ~95 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

References

Navigating the Solubility Landscape of Alloc-Protected Dipeptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The solubility of protected peptide fragments is a critical parameter in synthetic peptide chemistry, particularly in the realm of drug discovery and development. Poor solubility can hinder purification, characterization, and subsequent coupling reactions, ultimately impacting the efficiency of complex peptide synthesis. The allyloxycarbonyl (Alloc) protecting group, prized for its orthogonal removal under mild conditions, presents its own set of solubility challenges. This technical guide provides a comprehensive overview of the factors governing the solubility of Alloc-protected dipeptides, methodologies for its determination, and strategies for its enhancement.

Core Principles of Alloc-Dipeptide Solubility

The solubility of an Alloc-protected dipeptide is a complex interplay of various factors, primarily driven by the physicochemical properties of the constituent amino acids and the Alloc group itself. Unlike their deprotected counterparts, which can exist as zwitterions, protected dipeptides are often neutral, significantly influencing their solubility profiles.

Key factors influencing solubility include:

-

Amino Acid Side Chains: The nature of the amino acid side chains (R-groups) is a primary determinant. Dipeptides composed of hydrophobic amino acids (e.g., Valine, Leucine, Isoleucine, Phenylalanine) will inherently exhibit lower solubility in aqueous solutions and higher solubility in organic solvents. Conversely, dipeptides with polar or charged side chains will be more amenable to dissolution in polar solvents.

-

The Alloc Protecting Group: The Alloc group is relatively nonpolar and contributes to the overall hydrophobicity of the dipeptide. This often leads to reduced solubility in polar solvents like water and increased solubility in organic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).

-

Intermolecular Interactions: Protected dipeptides can form strong intermolecular hydrogen bonds, leading to aggregation and precipitation. This is particularly prevalent in sequences prone to forming β-sheet-like structures.

-

Solvent Properties: The choice of solvent is paramount. A solvent's polarity, hydrogen bonding capacity, and dielectric constant will dictate its ability to solvate the Alloc-protected dipeptide.

-

Temperature: For many compounds, solubility increases with temperature. Gentle warming can be an effective strategy to dissolve a sparingly soluble protected dipeptide, though caution must be exercised to prevent degradation[1].

Quantitative Solubility Data: A Gap in the Literature

This absence of readily available data underscores the empirical nature of solubility determination in peptide synthesis. Researchers often need to perform preliminary solubility tests for each new Alloc-protected dipeptide to identify suitable solvents and concentrations for their specific application, be it purification or subsequent fragment condensation in solution-phase or solid-phase synthesis.

The following table provides a general, qualitative guide to the expected solubility of Alloc-protected dipeptides based on the nature of their constituent amino acid side chains.

| Dipeptide Composition (Amino Acid Side Chains) | Expected Solubility in Polar Solvents (e.g., Water, Acetonitrile/Water) | Expected Solubility in Aprotic Polar Solvents (e.g., DMF, NMP, DMSO) | Expected Solubility in Nonpolar Solvents (e.g., DCM, Chloroform) |

| Hydrophobic-Hydrophobic (e.g., Alloc-Val-Phe) | Very Low | High | Moderate to High |

| Hydrophobic-Polar (e.g., Alloc-Leu-Ser) | Low | Moderate to High | Low to Moderate |

| Polar-Polar (e.g., Alloc-Ser-Thr) | Low to Moderate | Moderate | Low |

| Charged Side Chains (unprotected) | Moderate to High (pH-dependent) | Moderate | Very Low |

Note: This table provides a generalized prediction. Actual solubility can be influenced by the specific amino acid sequence and the solid-state properties (e.g., crystallinity) of the dipeptide.

Experimental Protocols for Solubility Determination

Given the lack of tabulated data, the ability to experimentally determine the solubility of Alloc-protected dipeptides is a crucial skill for researchers. Below are detailed protocols for both a rapid qualitative assessment and a more rigorous quantitative determination of solubility.

Protocol for Rapid Qualitative Solubility Assessment

This method is useful for quickly screening a range of solvents to find a suitable one for dissolving a new Alloc-protected dipeptide.

Materials:

-

Alloc-protected dipeptide (lyophilized powder)

-

A selection of solvents (e.g., DMF, NMP, DMSO, DCM, Acetonitrile, Methanol, Water)

-

Small vials or microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Weigh out a small, known amount of the Alloc-protected dipeptide (e.g., 1-2 mg) into several separate vials.

-

To the first vial, add a small, measured volume of the first solvent to be tested (e.g., 100 µL).

-

Vortex the vial vigorously for 30 seconds.

-

If the solid is not fully dissolved, sonicate the vial for 1-2 minutes.

-

Visually inspect the solution. A clear solution indicates that the dipeptide is soluble at that concentration. If the solution is cloudy or contains visible particles, the dipeptide is not fully dissolved.

-

If the dipeptide dissolves, you can incrementally add more solute to determine an approximate saturation point.

-

If the dipeptide does not dissolve, repeat steps 2-5 with a different solvent in a new vial.

-

Record your observations for each solvent.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the Alloc-protected dipeptide in a specific solvent at a given temperature.

Materials:

-

Alloc-protected dipeptide

-

Chosen solvent of interest

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Add an excess amount of the Alloc-protected dipeptide to a vial containing a known volume of the solvent. "Excess" means that there should be visible solid material remaining after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dipeptide in the diluted solution using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry if the dipeptide has a chromophore).

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the Alloc-protected dipeptide in that solvent at that temperature.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships discussed.

Caption: Workflow for Solubility Determination of Alloc-Protected Dipeptides.

Caption: Key Factors Influencing the Solubility of Alloc-Protected Dipeptides.

Strategies for Improving Solubility

When faced with a poorly soluble Alloc-protected dipeptide, several strategies can be employed:

-

Solvent Screening: As detailed in the protocols above, a systematic screening of different solvents and solvent mixtures is the first line of approach. Common solvent systems for protected peptides include DMF, NMP, DMSO, and mixtures of DCM with more polar solvents.

-

Use of Chaotropic Agents: In some cases, the addition of a small amount of a chaotropic agent, such as guanidinium chloride or urea, can disrupt intermolecular hydrogen bonding and improve solubility. However, the compatibility of these agents with downstream applications must be considered.

-

Temperature Adjustment: Gentle heating can be effective, but should be used with caution to avoid racemization or degradation of the peptide[1].

-

Modification of the Peptide Sequence: In the design phase of a synthesis, it may be possible to choose a sequence that avoids consecutive hydrophobic residues.

-

Sonication: The use of an ultrasonic bath can help to break up aggregates and facilitate dissolution[1][2].

Conclusion

The solubility of Alloc-protected dipeptides is a critical consideration in the synthesis of complex peptides. While a lack of comprehensive quantitative data in the literature necessitates an empirical approach, a thorough understanding of the underlying physicochemical principles can guide the researcher in making informed decisions. By employing systematic solubility testing protocols and strategic solubilization techniques, the challenges associated with poorly soluble Alloc-protected dipeptides can be effectively managed, leading to more efficient and successful peptide synthesis campaigns. This guide provides the foundational knowledge and practical methodologies for researchers to navigate the solubility landscape of these important synthetic intermediates.

References

Methodological & Application

Application Notes and Protocols for Alloc-Val-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) protecting group offers a valuable orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS), compatible with both Fmoc/tBu and Boc/Bzl chemistries.[1] Its stability under standard acidic and basic conditions used for Boc and Fmoc removal, respectively, allows for selective deprotection and on-resin modifications.[1] The dipeptide Alloc-Val-Ala-OH is a key building block, particularly in the development of Antibody-Drug Conjugates (ADCs), where the Val-Ala linker is designed for enzymatic cleavage by proteases such as Cathepsin B, enabling targeted drug release.[2][3]